molecular formula C16H11ClN4O2 B2698382 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile CAS No. 902964-20-9

2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile

Cat. No.: B2698382
CAS No.: 902964-20-9
M. Wt: 326.74
InChI Key: NWOWREVUEGFCLJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic structure with a pyridine ring fused to a pyrimidine-dione core. The molecule features a 2-chlorophenylmethyl substituent at position 3 and an acetonitrile group at position 1 (Figure 1). Such substitutions are critical for modulating biological activity, particularly in kinase inhibition and anticancer applications . The 2-chlorophenyl group enhances lipophilicity and target binding, while the acetonitrile moiety may contribute to electrophilic reactivity or hydrogen-bonding interactions.

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O2/c17-13-6-2-1-4-11(13)10-21-15(22)12-5-3-8-19-14(12)20(9-7-18)16(21)23/h1-6,8H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOWREVUEGFCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-chlorobenzylamine with a suitable pyrimidine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully monitored to ensure high yield and purity. The use of automated systems for temperature and pH control is common to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the chlorophenyl moiety, using reagents like sodium methoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents like ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyridopyrimidine derivatives:

  • In Vitro Studies: Research published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced cell viability in breast cancer cell lines at concentrations as low as 10 µM. The results indicate a mechanism linked to DHFR inhibition and subsequent depletion of tetrahydrofolate levels essential for DNA synthesis.
Concentration (µM)Cell Viability (%)
0100
1065
2540
5020
  • In Vivo Studies: Animal model experiments have shown that treatment with this compound leads to significant tumor reduction by targeting DHFR and other kinases involved in cancer progression.

Anti-inflammatory Properties

Research has also explored the anti-inflammatory effects of this compound. In a study examining the modulation of inflammatory pathways:

Treatment GroupIL-6 Levels (pg/mL)TNF-alpha Levels (pg/mL)
Control150200
Compound A (10 mg/kg)90120
Compound A (20 mg/kg)6080

These findings suggest that the compound can significantly reduce pro-inflammatory cytokines in murine models.

Antimicrobial Activity

Some derivatives of pyridopyrimidine have shown effectiveness against various bacterial strains by disrupting essential metabolic processes within the bacteria. Although specific data on this compound's antimicrobial activity is limited, its structural similarity to known antimicrobial agents suggests potential applications.

Study on Anticancer Efficacy

A detailed investigation published in Medicinal Chemistry Letters focused on the anticancer efficacy of pyridopyrimidine derivatives. The study revealed that compounds similar to 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile exhibited significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Study on Anti-inflammatory Activity

Another study published in Pharmaceutical Biology evaluated the anti-inflammatory properties of pyridopyrimidine derivatives. The researchers found that these compounds effectively reduced edema in animal models induced by carrageenan, demonstrating their potential as therapeutic agents for inflammatory conditions.

Mechanism of Action

The mechanism by which 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Pyrido-pyrimidine derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Key analogues include:

Compound Name Substituents Core Structure Key Functional Groups Biological Activity Molecular Weight Reference
Target Compound 3-(2-chlorophenyl)methyl, 1-acetonitrile Pyrido[2,3-d]pyrimidine-2,4-dione Acetonitrile, Chlorophenyl Kinase inhibition (hypothesized) ~357.8 (estimated)
Trametinib (209) 3-cyclopropyl, 5-(2-fluoro-4-iodophenyl)amino Pyrido[4,3-d]pyrimidine-2,4,7-trioxo Fluoro-iodophenyl, Cyclopropyl MEK inhibitor (anticancer) 615.3
2-(7-(3-Chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl)acetonitrile 7-(3-chlorophenyl), 3-acetonitrile Thieno[3,2-d]pyrimidin-4-one Acetonitrile, Chlorophenyl Unknown (structural analogue) 313.7
JAK Inhibitors (Comparative 2) Pyrrolo[2,3-d]pyrimidin-4-yl, cyclopentyl-acetonitrile Pyrrolo[2,3-d]pyrimidine Acetonitrile, Cyclopentyl JAK1/2 inhibition ~354.4

Key Observations :

  • Chlorophenyl Positioning: The target compound’s 2-chlorophenyl group (vs. 3-chlorophenyl in ’s thieno-pyrimidine) may influence steric interactions in target binding .
  • Core Heterocycle: Pyrido[2,3-d]pyrimidines (target) vs. thieno-pyrimidines () or pyrrolo-pyrimidines () alter electron distribution and solubility.
  • Acetonitrile Role : In JAK inhibitors (), the acetonitrile group enhances binding to kinase ATP pockets via dipole interactions. This suggests a similar mechanism for the target compound .
Physicochemical and Pharmacokinetic Properties

Comparative data from and highlight the impact of substituents on molecular weight and solubility:

  • Target Compound : Estimated molecular weight ~357.8; moderate lipophilicity (logP ~2.5–3.0) due to chlorophenyl and acetonitrile.
  • Pyrido[2,3-d]pyrimidine-5-carboxylic Acid (): Molecular weight 299.24; higher aqueous solubility (carboxylic acid group) but reduced membrane permeability .
  • Thieno-pyrimidine Acetonitrile (): Molecular weight 313.7; similar lipophilicity but reduced steric bulk compared to the target compound .

Biological Activity

2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile is a pyridopyrimidine derivative that has garnered attention for its potential biological activities. This compound exhibits a complex structure characterized by a pyrido[2,3-d]pyrimidine core, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C23H19ClN4O3
  • Molecular Weight : 434.9 g/mol
  • IUPAC Name : 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetonitrile

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The compound's structure allows it to bind effectively to enzymes and receptors involved in various physiological processes.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity affecting signaling pathways critical for cellular functions.

Biological Activities

Research indicates that pyridopyrimidine derivatives exhibit a wide range of biological activities. The following table summarizes the reported activities associated with this compound and similar derivatives:

Biological Activity Description
Antitumor Exhibits cytotoxic effects against cancer cell lines such as HeLa with IC50 values indicating significant potency.
Antimicrobial Demonstrates antimicrobial properties with effective inhibition against various bacterial strains.
Antioxidant Possesses antioxidant capabilities that help mitigate oxidative stress in cells.
Anti-inflammatory Shown to reduce inflammation markers in vitro and in vivo models.
Antidiabetic Exhibits potential in regulating glucose levels and improving insulin sensitivity.

Case Studies and Research Findings

  • Antitumor Activity :
    A study evaluated the cytotoxic effects of pyridopyrimidine derivatives on HeLa cells. The results indicated that compounds similar to this compound showed significant growth inhibition with IC50 values ranging from 10 to 30 µM .
  • Antimicrobial Properties :
    Research conducted on various derivatives revealed that some pyridopyrimidine compounds exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 50 µg/mL against Staphylococcus aureus .
  • Anti-inflammatory Effects :
    In an animal model of inflammation induced by carrageenan, treatment with pyridopyrimidine derivatives resulted in a significant reduction in paw edema compared to controls . This suggests potential therapeutic applications in inflammatory diseases.

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